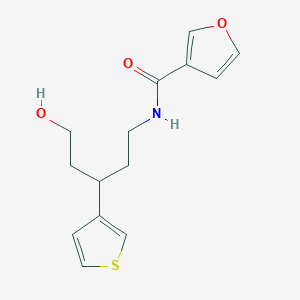

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is a compound that features a thiophene ring and a furan ring, both of which are heterocyclic structures. The presence of these rings makes the compound interesting for various scientific applications due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Coupling of the Rings: The thiophene and furan rings are then coupled through a series of reactions involving the formation of the pentyl chain and the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide can undergo various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The thiophene and furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Potential

Pain Management

AMG-10 is primarily recognized for its role as a potent and selective G-protein biased mu-opioid receptor agonist. This mechanism suggests that it could provide effective pain relief while minimizing the risk of addiction and side effects commonly associated with traditional opioid therapies. Preclinical studies indicate that AMG-10 may be beneficial in treating chronic pain conditions and neuropathic pain, offering an alternative to conventional opioids.

Addiction Treatment

The compound's unique pharmacological profile positions it as a candidate for addiction treatment. By potentially reducing drug-seeking behavior and preventing opioid overdose, AMG-10 addresses significant public health concerns related to opioid misuse. Research indicates that it may help manage withdrawal symptoms and cravings in individuals with opioid use disorder.

Table 1: Summary of Preclinical Studies on AMG-10

Limitations and Future Directions

While early studies show promise, several limitations must be addressed:

- Long-term Safety Profile : Further research is needed to assess the long-term safety of AMG-10 in various populations.

- Formulation Development : Innovative formulations are required to enhance bioavailability and patient compliance.

- Combination Therapies : Exploring AMG-10's efficacy in combination with other medications could maximize therapeutic benefits.

- Expanded Indications : Investigating its potential use beyond pain management, such as in treating psychiatric disorders or inflammatory conditions.

Broader Implications in Research and Industry

The potential applications of AMG-10 extend beyond healthcare:

- Agricultural Uses : Investigating its role in pest control or soil health could open new avenues for sustainable agriculture.

- Food Production : Exploring its applications in food safety or preservation may yield beneficial outcomes.

Mecanismo De Acción

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide involves its interaction with various molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors in biological systems, leading to its observed biological activities.

Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound may modulate signaling pathways involved in cell growth and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide: Similar structure but with a different position of the thiophene ring.

Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is unique due to the specific positioning of the thiophene and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both thiophene and furan rings. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer research, as well as its mechanism of action.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO3S |

| Molecular Weight | 279.35 g/mol |

| CAS Number | 2034564-14-0 |

The presence of the thiophene and furan rings contributes to the compound's unique chemical properties, making it a valuable candidate for biological activity studies.

Synthesis

The synthesis of this compound typically involves:

- Formation of Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Formation of Furan Ring : Achieved through the Paal-Knorr synthesis.

- Coupling : The thiophene and furan rings are coupled through reactions that involve the formation of a pentyl chain and a carboxamide group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. The specific mechanisms by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have demonstrated that it can reduce cell viability in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The following table summarizes findings from recent studies:

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell growth and survival pathways. Research suggests that it may modulate signaling pathways that regulate apoptosis, thereby enhancing the cytotoxic effects against tumor cells .

The precise mechanism of action for this compound is still under investigation, but it is believed to involve:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It is thought to affect pathways related to cell cycle regulation and apoptosis.

Further studies are necessary to elucidate these mechanisms fully and to determine the compound's potential as a therapeutic agent.

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vitro Studies : Demonstrated significant reduction in viability of A549 cells, suggesting potential for lung cancer treatment.

- Antimicrobial Testing : Showed effectiveness against WHO priority pathogens, indicating potential for development into an antimicrobial agent.

Propiedades

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c16-6-2-11(13-4-8-19-10-13)1-5-15-14(17)12-3-7-18-9-12/h3-4,7-11,16H,1-2,5-6H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLVNISVSHBVFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.